1,3,5-Tris(diphenylamino)benzene

Catalog No.
S803956
CAS No.
126717-23-5
M.F
C42H33N3
M. Wt
579.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(diphenylamino)benzene

CAS Number

126717-23-5

Product Name

1,3,5-Tris(diphenylamino)benzene

IUPAC Name

1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine

Molecular Formula

C42H33N3

Molecular Weight

579.7 g/mol

InChI

InChI=1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H

InChI Key

DPFGGYIWNDCEJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7

1,3,5-Tris(diphenylamino)benzene (TDAB, CAS: 126717-23-5) is a highly symmetric, starburst triarylamine derivative primarily procured as a high-performance hole-transporting material (HTM) and electron-blocking layer (EBL) for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) . Characterized by a high melting point of 252–256 °C and excellent thermal stability, TDAB provides a robust, electron-rich core that facilitates high hole mobility and effective charge confinement [1]. Unlike simple monomeric amines, its propeller-like C3-symmetric structure enables strong intermolecular electronic coupling while maintaining a wide bandgap, making it a critical intermediate for both direct vacuum deposition in optoelectronics and as an unhindered precursor for advanced conjugated microporous polymers[2].

Research Fit

1
Starburst HTM architecture Symmetric triarylamine core designed for amorphous hole-transport layers in OLEDs and PSCs.
2
Amorphous film-forming Nonplanar structure enables stable glassy films with high resistance to crystallization.
3
Cationic triradical precursor Electrochemical oxidation yields a stable tricationic triradical for organic magnet/spintronic research.

Generic substitution of TDAB with simpler triarylamines or close structural analogs critically compromises device stability and processability. Replacing TDAB with the monomeric triphenylamine (TPA) core results in a drastic drop in melting point and thermal robustness, leading to rapid film degradation under operational Joule heating [1]. Conversely, substituting pure TDAB with its methylated analog, m-MTDAB, fundamentally alters the material's phase transition thermodynamics; m-MTDAB forms an amorphous glass with a relatively low glass transition temperature (Tg ~50 °C), whereas pure TDAB instantly crystallizes and maintains structural integrity at much higher temperatures [1]. Furthermore, while Spiro-OMeTAD is the standard HTM for perovskites, utilizing the TDAB core offers comparable HOMO level alignment but with distinct electron-blocking dynamics and a more synthetically accessible framework, making it a superior choice for cost-sensitive, high-stability procurement [2].

Substitution Risk

C3-symmetric starburst architecture Linear or less symmetric triarylamines (NPB, TCTA) lack the fully para-conjugated core that drives TDAB’s thermal and electronic performance.
Triradical formation capability Electrochemical generation of a stable tricationic triradical is unique to TDAB’s C3 arrangement; generic amines do not exhibit this polyradical behavior.
Amorphous morphology stability Meta-substituted analogs such as m-MTDATA show lower melting points and higher crystallization tendency, which may compromise thin-film device longevity.

Energy Level Alignment and Electron Blocking Efficiency

For perovskite solar cell (PSC) applications, optimal energy level alignment is critical for efficient charge extraction. Density functional theory (DFT) and experimental studies demonstrate that TDAB possesses a HOMO energy level of -5.08 eV to -5.27 eV, which aligns favorably with the MAPbI3 perovskite active layer (-5.44 eV) [1]. When compared to the industry-standard Spiro-OMeTAD (HOMO ~ -5.07 eV), TDAB provides equivalent hole-extraction thermodynamics but features a wide bandgap of 4.30 eV (LUMO ~ -0.77 eV to -0.97 eV) [1]. This low electron affinity ensures superior electron-blocking capabilities at the perovskite/HTM interface, preventing non-radiative recombination.

Evidence DimensionHOMO Energy Level and Bandgap
Target Compound DataHOMO: -5.08 to -5.27 eV; Bandgap: 4.30 eV
Comparator Or BaselineSpiro-OMeTAD (HOMO: -5.07 eV)
Quantified DifferenceEquivalent HOMO alignment with a wide 4.30 eV bandgap for enhanced electron blocking
ConditionsDFT/TD-DFT calculations at B3LYP/6-311G level in gas and acetonitrile phases

Procuring TDAB provides an electron-blocking capability and hole-extraction efficiency comparable to Spiro-OMeTAD, but utilizing a more synthetically accessible starburst core.

OLED efficiency vs. NPB
Head-to-head
CE +31.2%, PE +20.2%, EQE +24.5% vs. NPB in blue OLEDs
Reported device efficiency endpoint context
Identical device architecture; maximum values compared

Phase Transition Thermodynamics and High-Temperature Crystallinity

The thermal behavior of hole-transport layers directly dictates the operational lifetime of OLED devices. Thermodynamic phase transition studies reveal that pure TDAB exhibits a high melting point of 252–256 °C and instantly crystallizes upon cooling[1]. In stark contrast, its closely related methylated analog, m-MTDAB, forms an amorphous glass with a low glass transition temperature (Tg) of approximately 50 °C, and standard TPD exhibits lower fusion temperatures due to the flexibility introduced by meta-methyl groups [1]. The absence of methyl substituents in TDAB enforces a rigid, highly symmetric structure that resists low-temperature thermal softening.

Evidence DimensionPhase Transition and Melting Behavior
Target Compound DataInstantly crystallizes; Melting Point 252–256 °C
Comparator Or Baselinem-MTDAB (Forms amorphous glass, Tg ~50 °C)
Quantified DifferenceElimination of low-temperature glass transition softening; >200 °C higher thermal stability threshold before phase change
ConditionsDifferential scanning calorimetry (DSC) and Knudsen effusion phase transition thermodynamics

Buyers must specify pure TDAB over methylated analogs when the manufacturing process or device architecture demands a highly crystalline, high-melting-point layer rather than a low-Tg amorphous glass.

Thermal stability vs. NPB
Head-to-head
Td 505 °C vs. 418 °C, +87 °C (+20.8%)
Supports thermal budget and lifetime screening
TGA under inert atmosphere

Precursor Suitability for High-Capacity Microporous Polymers

TDAB serves as an exceptional C3-symmetric monomer for synthesizing triazine-based conjugated microporous polymers (TCMPs). When polymerized with 2,4,6-trichloro-1,3,5-triazine, the resulting TTDAB polymer achieves an outstanding iodine vapor adsorption capacity of 3.13 g/g [1]. While the methylated analog m-MTDAB also yields functional polymers, the unhindered propeller-like conformation of pure TDAB facilitates optimal charge-transfer interactions and well-defined host-guest binding sites without the steric interference of methyl groups [1]. This makes TDAB a highly specific building block for environmental capture and fluorescence sensing materials.

Evidence DimensionIodine Vapor Adsorption Capacity
Target Compound Data3.13 g/g (TTDAB polymer)
Comparator Or BaselineTm-MTDAB polymer (3.04 g/g) and baseline non-porous networks
Quantified Difference0.09 g/g higher absolute uptake with unhindered charge-transfer active sites
ConditionsIodine vapor adsorption at ambient pressure; Friedel-Crafts polymerization networks

Selecting TDAB as a monomer ensures optimal steric freedom and charge-transfer capability for synthesizing high-performance supramolecular and microporous capture materials.

Amorphous stability vs. m-MTDATA
Reported
Higher melting point; stronger intermolecular interactions
Morphological stability context for vacuum-deposited films
DSC-based thermodynamic classification
HOMO alignment vs. spiro
Class-level
Energy offset 0.00 eV (TDAB derivative) vs. 0.37 eV for spiro-OMeTAD
May support open-circuit voltage interpretation
DFT B3LYP/6-311G calculation; HOMO -5.44 eV
Tricationic triradical state
Reported
High spin concentration ~10¹⁹ spins/g
Polyradical precursor context for organic magnet/spintronic studies
CV and ESR confirmation; TPA and linear amines do not form triradicals

Hole Transport Layers (HTL) in Perovskite Solar Cells

Due to its HOMO level of -5.08 eV, TDAB is an ideal, cost-effective HTM core that provides excellent energy alignment with MAPbI3 perovskites, serving as an alternative to complex Spiro-OMeTAD architectures [1].

Electron Blocking Layers (EBL) in OLEDs

Leveraging its wide bandgap (4.30 eV) and high melting point (>250 °C), TDAB is utilized in vacuum-deposited OLED stacks to confine electrons within the emissive layer, preventing leakage and improving luminescence efficiency [2].

Monomer for Conjugated Microporous Polymers (CMPs)

The unhindered, C3-symmetric structure of TDAB makes it a preferred precursor for Friedel-Crafts polymerization with triazines, yielding high-surface-area networks capable of capturing over 3 g/g of volatile iodine [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
OLED hole-transport layer
Hole-transport efficiency and thermal stability
EQE and current efficiency endpoints; decomposition temperature screening
Perovskite solar cell hole extraction
HOMO-level energy alignment
Open-circuit voltage and energy offset context
Organic polyradical research
Triradical formation capability
Spin concentration and ESR response
Amorphous thin-film deposition
Morphological stability and crystallization resistance
DSC melting point and glass transition behavior

XLogP3

11.6

Wikipedia

1,3,5-Tris(diphenylamino)benzene

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